molecular formula C24H18N2O2 B12445859 N,N'-bis-salicylidene-1,5-diaminonaphthalene CAS No. 85642-07-5

N,N'-bis-salicylidene-1,5-diaminonaphthalene

Cat. No.: B12445859
CAS No.: 85642-07-5
M. Wt: 366.4 g/mol
InChI Key: RXOCGLLBLVONOM-UHFFFAOYSA-N
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Description

2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol is a Schiff base compound known for its unique structural properties and potential applications in various fields of science. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol involves the condensation reaction between 2-hydroxybenzaldehyde and 1,5-diaminonaphthalene. The reaction is typically carried out in a solvent such as ethanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound’s urease inhibitory activity is attributed to its ability to chelate the nickel ions in the active site of the enzyme, thereby inhibiting its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol is unique due to its extended conjugated system, which enhances its stability and reactivity. The presence of both hydroxyl and imine groups allows for versatile coordination chemistry and potential biological activities.

Properties

CAS No.

85642-07-5

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-[[5-[(2-hydroxyphenyl)methylideneamino]naphthalen-1-yl]iminomethyl]phenol

InChI

InChI=1S/C24H18N2O2/c27-23-13-3-1-7-17(23)15-25-21-11-5-10-20-19(21)9-6-12-22(20)26-16-18-8-2-4-14-24(18)28/h1-16,27-28H

InChI Key

RXOCGLLBLVONOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC3=C2C=CC=C3N=CC4=CC=CC=C4O)O

Origin of Product

United States

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